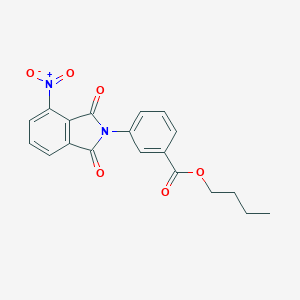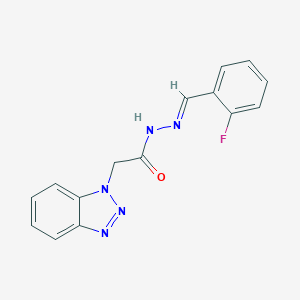
2-BENZOTRIAZOL-1-YL-ACETIC ACID (2-FLUORO-BENZYLIDENE)-HYDRAZIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-benzotriazol-1-yl)-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide is a complex organic compound that features a benzotriazole moiety linked to an acetohydrazide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzotriazol-1-yl)-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide typically involves the condensation of 2-(1H-benzotriazol-1-yl)acetohydrazide with 2-fluorobenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize production costs. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
2-(1H-benzotriazol-1-yl)-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzotriazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions often require catalysts or specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.
科学研究应用
2-(1H-benzotriazol-1-yl)-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of 2-(1H-benzotriazol-1-yl)-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can bind to metal ions, influencing enzymatic activities and protein functions. The fluorophenyl group may enhance the compound’s binding affinity and specificity for certain biological targets, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
2-(1H-1,2,3-Benzotriazol-1-yl)acetohydrazide: Shares the benzotriazole and acetohydrazide moieties but lacks the fluorophenyl group.
2-(1H-Benzotriazol-1-yl)-1-phenylethanol: Contains a benzotriazole ring but differs in the substituent groups attached to the core structure.
Uniqueness
2-(1H-benzotriazol-1-yl)-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties.
属性
分子式 |
C15H12FN5O |
|---|---|
分子量 |
297.29g/mol |
IUPAC 名称 |
2-(benzotriazol-1-yl)-N-[(E)-(2-fluorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H12FN5O/c16-12-6-2-1-5-11(12)9-17-19-15(22)10-21-14-8-4-3-7-13(14)18-20-21/h1-9H,10H2,(H,19,22)/b17-9+ |
InChI 键 |
ONZBXDLETRZAEB-RQZCQDPDSA-N |
SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CN2C3=CC=CC=C3N=N2)F |
手性 SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CN2C3=CC=CC=C3N=N2)F |
规范 SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CN2C3=CC=CC=C3N=N2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Naphthalen-2-yloxy)-N'-[(E)-[5-(3-nitrophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B387027.png)
![N-(4-{[2-(9-anthrylmethylene)hydrazino]carbonyl}phenyl)-2-bromobenzamide](/img/structure/B387033.png)
![N'-(1-[1,1'-biphenyl]-4-ylethylidene)-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide](/img/structure/B387035.png)
![2-(2,6-dibromo-4-methylphenoxy)-N'-[4-(diethylamino)benzylidene]acetohydrazide](/img/structure/B387038.png)
![2-METHYLPROPYL 4-[5-(2-{4-[(2-METHYLPROPOXY)CARBONYL]PHENYL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOATE](/img/structure/B387040.png)
![3-[(4-Methoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B387041.png)
![Bis(2-{4-nitrophenyl}-2-oxoethyl) [1,1'-biphenyl]-2,2'-dicarboxylate](/img/structure/B387042.png)
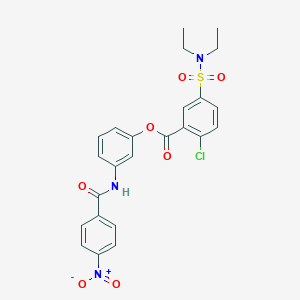
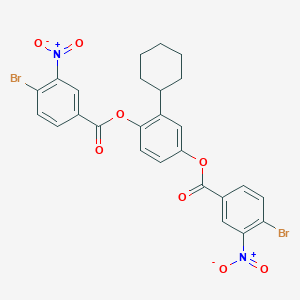
![N-[4-(6-Methyl-benzothiazol-2-yl)-phenyl]-succinamic acid](/img/structure/B387045.png)
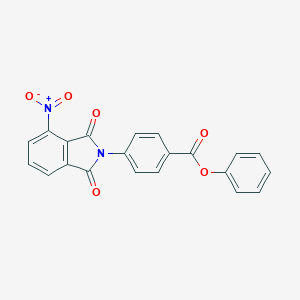
![BUTYL 3-(5-{2-[3-(BUTOXYCARBONYL)PHENYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE](/img/structure/B387047.png)
![2-Methylpropyl 4-[(1,3-dioxoisoindol-2-yl)methylamino]benzoate](/img/structure/B387049.png)
